4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide
説明
The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide features a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position, linked via a butanamide chain to a 3-methylisoxazole moiety. This structure combines a heterocyclic pyridazinone ring—known for its pharmacological relevance in kinase inhibition and anti-inflammatory activity—with an isoxazole group, which often enhances metabolic stability and binding affinity in drug-like molecules .
特性
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-12-11-17(26-22-12)20-16(24)3-2-10-23-18(25)9-8-15(21-23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYEKROCOTVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21FN4O4
- Molecular Weight : 388.39 g/mol
- CAS Number : 922971-00-4
The compound features a pyridazinone core, which is known for its diverse biological activities, and the presence of a fluorophenyl group enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is suggested that the compound may act on various receptors and enzymes, influencing pathways involved in cell signaling and metabolism.
Anticancer Activity
Recent studies indicate that derivatives of pyridazinone compounds exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
Preliminary investigations suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Data Table: Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Anticancer | High | Induces apoptosis in cancer cell lines |
| Antimicrobial | Moderate | Effective against certain bacterial strains |
| Anti-inflammatory | Potential | Modulates inflammatory markers |
Case Studies
- Anticancer Study :
-
Antimicrobial Research :
- Research conducted on related compounds indicated a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria. Further investigation into this specific compound's activity is warranted to confirm similar effects.
-
Inflammation Model :
- In an animal model of inflammation, administration of a related pyridazinone derivative resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic application for inflammatory diseases.
類似化合物との比較
Comparison with Similar Compounds
Pyridazinone Derivatives
Pyridazinone-based compounds are widely explored for their bioactivity. Key structural variations in analogs include substituents on the pyridazinone ring and adjacent functional groups:
- The patent compound’s difluoromethyl and chloro-cyanophenoxy substituents introduce steric bulk and electronegativity, which may increase binding specificity but reduce solubility compared to the target’s simpler fluorophenyl group .
Heterocyclic Moieties
The isoxazole and oxadiazole rings are critical for modulating pharmacokinetic properties:
- Isoxazole vs. Oxadiazole: The target’s 3-methylisoxazole provides steric hindrance that may reduce enzymatic degradation compared to oxadiazole-containing analogs .
Linker Regions
The butanamide linker distinguishes the target compound from analogs with sulfonamide or ester linkages:
- The butanamide chain in the target compound balances flexibility and hydrogen-bonding capacity, whereas the sulfonamide in 5a introduces rigidity and acidity, which may affect membrane permeability .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
